4-Amino-5,7-bis(trifluoromethyl)quinoline
CAS No.:
Cat. No.: VC20316160
Molecular Formula: C11H6F6N2
Molecular Weight: 280.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F6N2 |
|---|---|
| Molecular Weight | 280.17 g/mol |
| IUPAC Name | 5,7-bis(trifluoromethyl)quinolin-4-amine |
| Standard InChI | InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7(18)1-2-19-8(9)4-5/h1-4H,(H2,18,19) |
| Standard InChI Key | HYBGMYPZHMAZOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C=C(C=C(C2=C1N)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Amino-5,7-bis(trifluoromethyl)quinoline (CAS No. 874880-23-6) is a fluorinated quinoline derivative with the systematic IUPAC name 5,7-bis(trifluoromethyl)quinolin-4-amine. Its structure consists of a bicyclic quinoline scaffold substituted with two electron-withdrawing trifluoromethyl (-CF) groups at positions 5 and 7, and an amino (-NH) group at position 4 . The presence of fluorine atoms confers enhanced metabolic stability and lipophilicity, which are critical for drug design .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.17 g/mol |
| CAS Number | 874880-23-6 |
| IUPAC Name | 5,7-bis(trifluoromethyl)quinolin-4-amine |
| Synonyms | 4-Amino-5,7-bis(trifluoromethyl)quinoline; 5,7-Bis(trifluoromethyl)quinolin-4-amine |
| MDL Number | MFCD08059367 |
The compound’s InChI identifier is InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7, which encodes its atomic connectivity and stereochemical details .
Synthetic Methodologies
General Approaches to Quinoline Synthesis
Future Directions and Research Opportunities
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Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity in trifluoromethylation.
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Biological Screening: Evaluating the compound against drug-resistant M. tb strains and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifying the amino side chain to enhance potency and reduce cytotoxicity.
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